molecular formula C9H10N2OS B3391080 7-Ethoxybenzo[d]thiazol-2-amine CAS No. 1379296-52-2

7-Ethoxybenzo[d]thiazol-2-amine

Cat. No.: B3391080
CAS No.: 1379296-52-2
M. Wt: 194.26 g/mol
InChI Key: QDAHEFNOHQSMOG-UHFFFAOYSA-N
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Description

7-Ethoxybenzo[d]thiazol-2-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. As a member of the benzo[d]thiazole family, it serves as a versatile scaffold for the development of novel therapeutic agents . Benzo[d]thiazole derivatives, particularly 2-amine variants, are extensively investigated for their diverse pharmacological profiles, which include potent antitumor, antimicrobial, and antiviral activities . This compound shares a core structure with other methoxy- and ethoxy-substituted benzothiazole amines that have demonstrated promising biological properties. Recent scientific investigations into closely related analogues have shown that such compounds can exhibit strong binding affinities to critical biological targets, such as the Human Epidermal growth factor receptor (HER) enzyme, and interact effectively with DNA . These interactions, often elucidated through molecular docking studies, suggest a potential mechanism of action for anticancer activity, making this chemical class a valuable template for developing new cancer therapies . The ethoxy substituent at the 7-position may influence the compound's electronic properties, lipophilicity, and subsequent binding to active sites, which can be crucial for optimizing its bioactivity and drug-like characteristics. The product is provided for Research Use Only (RUO) and is strictly intended for laboratory research and further manufacturing applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-ethoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-2-12-7-5-3-4-6-8(7)13-9(10)11-6/h3-5H,2H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAHEFNOHQSMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306524
Record name 2-Benzothiazolamine, 7-ethoxy-
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Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379296-52-2
Record name 2-Benzothiazolamine, 7-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379296-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzothiazolamine, 7-ethoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-ethoxy-1,3-benzothiazol-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxybenzo[d]thiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures . The general reaction scheme is as follows:

2-Aminobenzothiazole+Ethyl iodideK2CO3,DMFThis compound\text{2-Aminobenzothiazole} + \text{Ethyl iodide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 2-Aminobenzothiazole+Ethyl iodideK2​CO3​,DMF​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-Ethoxybenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies indicate that benzothiazole derivatives, including 7-ethoxybenzo[d]thiazol-2-amine, exhibit notable antimicrobial properties . Research has shown that compounds in this class can effectively inhibit the growth of various bacterial and fungal strains. For instance, derivatives have been synthesized that demonstrate strong antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Neuroprotective Effects

Benzothiazole compounds have been investigated for their neuroprotective effects, particularly concerning Alzheimer's disease (AD). This compound could serve as a scaffold for designing inhibitors of the enzyme 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which is implicated in mitochondrial dysfunction associated with AD. Inhibiting this enzyme may help mitigate oxidative stress and cellular damage caused by amyloid-beta interactions .

Anticancer Properties

Compounds based on the benzothiazole structure have shown promising anticancer activity. Studies have reported that various benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms involve disrupting cellular pathways critical for cancer cell survival, thereby presenting a potential therapeutic avenue for cancer treatment .

Antituberculosis Activity

Research has also highlighted the potential of benzothiazole derivatives as antituberculosis agents . For example, certain compounds have demonstrated significant activity against Mycobacterium tuberculosis, with some derivatives showing better efficacy than traditional treatments like isoniazid (INH). The binding affinity of these compounds to specific bacterial targets suggests a mechanism by which they could inhibit bacterial growth effectively .

Corrosion Inhibition

This compound has been studied for its ability to act as a corrosion inhibitor in acidic environments. The compound's effectiveness in protecting mild steel from corrosion in sulfuric acid solutions has been documented, indicating its potential application in materials science and engineering .

Synthesis and Structure-Activity Relationships

The synthesis of this compound and its derivatives involves various chemical reactions that modify the benzothiazole core to enhance biological activity. Structure-activity relationship (SAR) studies have identified key functional groups that significantly influence the compound's pharmacological properties, guiding future synthesis efforts to optimize efficacy and reduce toxicity .

Data Table: Summary of Applications

ApplicationDescriptionReferences
Antimicrobial ActivityEffective against various bacteria and fungi
Neuroprotective EffectsPotential inhibitors of 17β-HSD10 for Alzheimer's treatment
Anticancer PropertiesInduces apoptosis in cancer cells
Antituberculosis ActivitySignificant activity against Mycobacterium tuberculosis
Corrosion InhibitionProtects mild steel from corrosion in acidic environments

Mechanism of Action

The mechanism of action of 7-Ethoxybenzo[d]thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below summarizes key physicochemical differences between 7-Ethoxybenzo[d]thiazol-2-amine and its analogs:

Compound Substituent Molecular Formula Molecular Weight (g/mol) LogP* Key Synthetic Method
This compound -OCH₂CH₃ C₉H₁₀N₂OS 194.25 2.1 Alkylation of 7-hydroxy precursor
7-Methoxybenzo[d]thiazol-2-amine -OCH₃ C₈H₈N₂OS 180.23 1.7 Methoxylation via methyl bromide
7-Methylbenzo[d]thiazol-2-amine -CH₃ C₈H₈N₂S 164.23 2.4 Cyclization of 4-methylaniline
7-Chloro-6-fluorobenzo[d]thiazol-2-amine -Cl, -F C₇H₅ClFN₂S 216.64 2.8 Halogenation with Cl₂/F₂

*LogP values estimated using fragment-based methods.

Key Observations :

  • Lipophilicity : The ethoxy group increases lipophilicity compared to methoxy but is less lipophilic than methyl or halogenated derivatives. This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Steric Effects : Ethoxy’s larger size may introduce steric hindrance in binding to enzyme active sites compared to methoxy or methyl groups .
Antimicrobial Activity
  • 7-Methylbenzo[d]thiazol-2-amine (156): Serves as an intermediate for hydrazone derivatives with moderate antibacterial activity (e.g., zone of inhibition: 21–22 mm against P. aeruginosa) .
  • 7-Chloro-6-fluorobenzo[d]thiazol-2-amine : Exhibits potent antimicrobial activity due to electron-withdrawing halogen substituents, which enhance electrophilicity and target binding .
  • 7-Ethoxy derivative: Limited direct data, but ethoxy’s electron-donating nature may reduce antibacterial efficacy compared to halogenated analogs .
Anti-inflammatory and Analgesic Activity
  • 7-Methoxy and 7-Chloro derivatives : Demonstrated COX-1/COX-2 inhibition (IC₅₀: 5–10 μM) in docking studies, with chloro substituents showing higher binding affinity due to hydrophobic interactions .
  • 7-Ethoxy derivative : Predicted to have moderate COX inhibition; its larger substituent may reduce binding efficiency compared to methoxy but improve bioavailability .
Antidiabetic and Antitubercular Activity
  • 4-(4-Methoxyphenyl)thiazol-2-amine : Showed α-glucosidase inhibition (IC₅₀: 8.2 μM) via hydrogen bonding with the methoxy group .
  • Ethoxy analogs: No direct data, but increased lipophilicity could enhance cellular uptake in antitubercular assays .

Key Research Findings and Trends

Substituent Size vs. Activity : Smaller groups (e.g., -OCH₃, -CH₃) often enhance target binding, while bulkier groups (e.g., -OCH₂CH₃) improve pharmacokinetics but may reduce potency .

Electron-Donating vs. Withdrawing Groups : Electron-withdrawing substituents (e.g., -Cl, -F) increase antimicrobial activity, whereas electron-donating groups (e.g., -OCH₃) favor anti-inflammatory effects .

Synthetic Flexibility : Methoxy and methyl derivatives are more synthetically accessible, while ethoxy and halogenated analogs require specialized conditions .

Biological Activity

7-Ethoxybenzo[d]thiazol-2-amine is a compound that belongs to the benzothiazole family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical formula for this compound is C9H10N2OSC_9H_{10}N_2OS. The structure consists of a benzothiazole core with an ethoxy group at the seventh position and an amino group at the second position, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effective inhibition against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, derivatives of benzothiazole have shown promising results against various cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways such as PI3K/AKT, which are crucial for cell proliferation and survival .

Study 1: Anticancer Evaluation

In a study focused on novel 2-aminobenzothiazole derivatives, researchers synthesized several compounds and evaluated their anticancer activity. Among these, derivatives similar to this compound were tested for their ability to inhibit PI3Kγ activity at a concentration of 100 μM. The results indicated that these compounds could effectively induce apoptosis in cancer cells through the modulation of critical cellular pathways .

Compound NameCell Line TestedIC50 Value (μM)Mechanism of Action
This compoundA54925PI3K/AKT pathway inhibition
Benzothiazole Derivative AMCF-730Apoptosis induction
Benzothiazole Derivative BHCT-11620Cell cycle arrest

Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial properties of various benzothiazole derivatives against pathogens such as Pseudomonas aeruginosa. The results showed that compounds structurally related to this compound significantly reduced motility and toxin production in this bacterium, indicating their potential as anti-virulence agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities or receptor functions, leading to therapeutic effects. For instance, studies suggest that benzothiazole compounds can inhibit kinases involved in cell signaling pathways, thereby affecting cell growth and survival .

Q & A

Q. What are the optimized synthetic routes for 7-Ethoxybenzo[d]thiazol-2-amine, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of this compound derivatives typically involves cyclization reactions between aniline derivatives and thiourea or sodium thiocyanate in acidic conditions. For example:

  • Key Steps :

    • Bromination of aniline derivatives followed by reaction with thiourea in glacial acetic acid .
    • Use of hydrazine hydrochloride in ethylene glycol for hydrazinyl derivatives .
  • Optimization Tips :

    • Refluxing in ethanol or methanol with catalytic acetic acid enhances cyclization efficiency .
    • Column chromatography (e.g., silica gel) is critical for isolating pure products .
  • Table: Reaction Yields Under Different Conditions

    Solvent SystemTemperature (°C)CatalystYield (%)Source
    Ethanol, reflux80HCl75–85
    Ethylene glycol120None60–70
    Acetonitrile60DCC80–90*

*Note: BenchChem-derived evidence (e.g., ) is excluded per guidelines.

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound derivatives?

Methodological Answer:

  • Spectroscopy :
    • IR : Peaks at 1620–1560 cm⁻¹ (C=N stretching) and 1260–1320 cm⁻¹ (C-O of ethoxy group) .
    • NMR : Distinct signals for NH₂ (δ 5.5–6.0 ppm) and ethoxy protons (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) .
  • Chromatography :
    • HPLC with C18 columns (acetonitrile/water mobile phase) ensures purity >95% .
  • Mass Spectrometry :
    • HRMS-ESI confirms molecular ion peaks (e.g., [M+H]⁺) with <1 ppm error .

Q. How can researchers screen the biological activity of this compound derivatives?

Methodological Answer:

  • Anticancer Screening :
    • MTT assay against KB (oral carcinoma), Hep-G2 (hepatoma), and HeLa cell lines .
    • IC₅₀ values for Pd(II)/Pt(II) complexes range from 1.5–8.6 μM .
  • Antimicrobial Testing :
    • Broth microdilution for MIC determination against S. aureus and E. coli .
  • DNA Interaction Studies :
    • Fluorescence quenching and viscosity assays to confirm intercalation .

Advanced Research Questions

Q. How can computational methods like DFT predict the corrosion inhibition efficiency of this compound?

Methodological Answer:

  • DFT Parameters :

    • High HOMO energy (-5.2 eV) indicates electron-donating capacity .
    • Fukui indices identify reactive sites (e.g., sulfur and amine groups) .
  • Experimental Validation :

    • Potentiodynamic polarization in 1M HCl shows ~85% inhibition efficiency .
  • Table: Calculated vs. Experimental Corrosion Data

    ParameterDFT ValueExperimental Value
    HOMO (eV)-5.2
    Inhibition EfficiencyPredicted: 80%Observed: 85%

Q. What strategies are effective in structure-activity relationship (SAR) studies for ethoxy-substituted benzothiazoles?

Methodological Answer:

  • Functional Group Modulation :
    • Replace ethoxy with trifluoromethyl to enhance lipophilicity .
    • Introduce allyl groups at the amine position to study steric effects .
  • Key SAR Findings :
    • Ethoxy groups improve metabolic stability but reduce solubility .
    • Chlorine at the 6-position enhances cytotoxicity (e.g., IC₅₀ = 2.1 μM) .

Q. How do this compound derivatives interact with DNA, and what experimental techniques validate these mechanisms?

Methodological Answer:

  • Mechanism :
    • Intercalation via planar benzothiazole core, confirmed by viscosity increases .
    • Minor groove binding observed in fluorescence quenching assays .
  • Techniques :
    • Fluorescence Scatchard Plots : Binding constants (K_app) up to 3.8×10⁶ M⁻¹ .
    • Gel Electrophoresis : DNA cleavage via oxidative pathways .

Q. What are the challenges in synthesizing coordination complexes of this compound, and how can they be addressed?

Methodological Answer:

  • Challenges :
    • Low solubility of ligands in aqueous media .
    • Competing side reactions with transition metals (e.g., Pd vs. Pt) .
  • Solutions :
    • Use DMF/water mixed solvents for complexation .
    • Optimize molar ratios (e.g., 1:2 metal:ligand) to avoid oligomerization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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